molecular formula C11H18ClN5O8 B566036 7-Methyladenosine Perchlorate Salt CAS No. 81319-59-7

7-Methyladenosine Perchlorate Salt

Cat. No.: B566036
CAS No.: 81319-59-7
M. Wt: 383.742
InChI Key: IKWZVRZZCWMLTO-YCSZXMBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyladenosine Perchlorate Salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. It is primarily used in analytical method development, method validation, and quality control applications .

Preparation Methods

The synthesis of 7-Methyladenosine Perchlorate Salt involves several steps. One common method includes the methylation of adenosine, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and scalability.

Chemical Reactions Analysis

7-Methyladenosine Perchlorate Salt undergoes various chemical reactions, including:

Mechanism of Action

7-Methyladenosine Perchlorate Salt acts as an agonist of adenosine receptors. By activating these receptors, it triggers a cascade of biochemical responses that influence intracellular signaling pathways and gene expression. Although the precise mechanism of action is not fully elucidated, it is known to stimulate adenosine receptors, leading to various physiological effects .

Comparison with Similar Compounds

7-Methyladenosine Perchlorate Salt can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3,5,7-8,11,17-19H,2,4H2,1H3,(H2,12,13,14);(H,2,3,4,5)/t5-,7-,8-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWZVRZZCWMLTO-YCSZXMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.